molecular formula C13H11NO B032448 [1,1'-Biphenyl]-2-carboxamide CAS No. 13234-79-2

[1,1'-Biphenyl]-2-carboxamide

Cat. No. B032448
CAS RN: 13234-79-2
M. Wt: 197.23 g/mol
InChI Key: GTKIGDZXPDCIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1'-Biphenyl]-2-carboxamide derivatives involves various chemical reactions and methodologies. For example, microwave-assisted synthesis provides an efficient route to 2-amino-3-carboxamide-1,1′-biaryls derivatives, showcasing the compound's versatility in synthesis techniques and the potential for luminescence applications (Novanna et al., 2020). Another approach involves the cyclisation of biphenyl-2-carboxamides to produce specific derivatives, indicating the adaptability of this compound in chemical synthesis (Glover et al., 1973).

Molecular Structure Analysis

The molecular structure of [1,1'-Biphenyl]-2-carboxamide and its derivatives has been a subject of study to understand its chemical and physical properties. Quantum-chemical calculations have been utilized to study the properties of related compounds, providing insights into the conformations, energies, and interactions at the molecular level (Volod’kin et al., 2013).

Chemical Reactions and Properties

[1,1'-Biphenyl]-2-carboxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. The compound's ability to participate in cyclisation reactions and its reactivity towards different reagents like lead(IV) acetate and iodine showcase its chemical properties and potential applications in synthetic chemistry (Glover et al., 1973).

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-2-carboxamide derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in materials science. For instance, aromatic polyamides containing biphenyl units exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Liou et al., 1993; Liou et al., 1998).

Chemical Properties Analysis

The chemical properties of [1,1'-Biphenyl]-2-carboxamide, including reactivity and the ability to form various derivatives, play a significant role in its applications in polymer science and organic synthesis. The synthesis of aromatic polyamides and polyimides derived from related compounds demonstrates the compound's utility in creating materials with specific chemical and physical properties (Liaw et al., 1998; Hsiao & Chen, 2003).

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
    • They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
    • Biphenyls consist of two benzene rings linked at the [1,1′] position .
    • The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .
  • Pharmaceutical Industry

    • A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
    • For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .
  • Agriculture and Industrial Products

    • Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
    • They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
  • Organic Light-Emitting Diodes (OLEDs)

    • Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
    • OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
  • Liquid Crystals

    • Biphenyl derivatives serve as building blocks for basic liquid crystals .
    • Liquid crystals find applications in displays (LCDs), thermometers, and biosensors .
  • Bioremediation

    • Polychlorinated biphenyls (PCBs), a class of biphenyl derivatives, have been used in bioremediation .
    • Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site .

properties

IUPAC Name

2-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIGDZXPDCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157501
Record name (1,1'-Biphenyl)-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157501
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-carboxamide

CAS RN

13234-79-2
Record name [1,1′-Biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13234-79-2
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name [1,1'-biphenyl]-2-carboxamide
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Record name (1,1'-BIPHENYL)-2-CARBOXAMIDE
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Synthesis routes and methods I

Procedure details

Biphenyl acid 10 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of N,N-dimethyl-1-((2S,5R)-5-phenylpyrrolidin-2-yl)methanamine 250 (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N) to afford 23 mg of biphenyl amide 247. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-((2S,5R)-5-phenylpyrrolidin-2-yl)methanamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

Biphenyl acid 10 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of (S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N) to afford 23 mg of biphenyl amide 251. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods III

Procedure details

Biphenyl acid 50 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of amine (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM) to afford 23 mg of biphenyl amide 51. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods IV

Procedure details

2-Biphenylcarboxylic acid (0.25 mol) was dissolved in DCM (500 ml) and DMF (0.5 ml). Thionyl chloride (0.51 mol) was added dropwise. The mixture was stirred and refluxed for 1 hour under nitrogen flow. The solvent was evaporated. DCM (500 ml) was added twice. The solvent was evaporated twice. The residue was dissolved in DCM (200 ml) and then added dropwise at 0° C. to a mixture of 4-[1-(phenylmethyl)-4-piperidinyl]-benzenamine (0.25 mol) and N-(1-methylethyl)-2-propanamine (0.75 mol) in DCM (800 ml). The mixture was brought to room temperature and then stirred at room temperature overnight under nitrogen flow. The mixture was washed three times with water (800 ml). The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 125 g of [1,1′-biphenyl]-2-carboxamide, N-[4-[1-(phenylmethyl)-4-piperidinyl]phenyl]-(intermediate 39).
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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